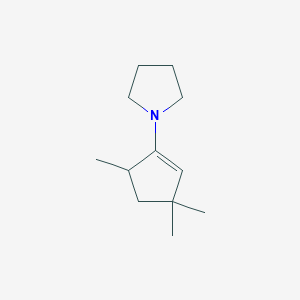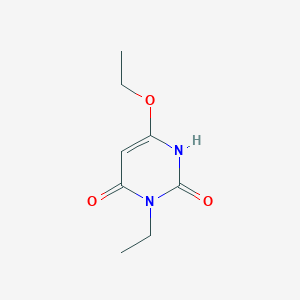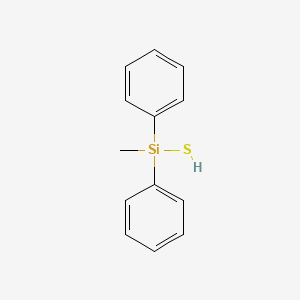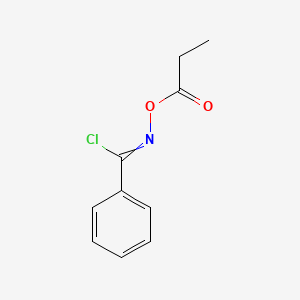![molecular formula C14H21ClS B14600510 Benzene, [(1-chlorooctyl)thio]- CAS No. 59456-92-7](/img/structure/B14600510.png)
Benzene, [(1-chlorooctyl)thio]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, [(1-chlorooctyl)thio]- is an organic compound that belongs to the class of aromatic compounds It consists of a benzene ring substituted with a thioether group, which is further substituted with a 1-chlorooctyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [(1-chlorooctyl)thio]- typically involves the reaction of benzene with 1-chlorooctanethiol. The reaction is carried out under conditions that facilitate the formation of the thioether linkage. A common method involves the use of a base, such as sodium hydroxide, to deprotonate the thiol group, followed by nucleophilic substitution on the benzene ring.
Industrial Production Methods
Industrial production of Benzene, [(1-chlorooctyl)thio]- may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, [(1-chlorooctyl)thio]- can undergo various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chlorooctyl chain can be reduced to an octyl chain using reducing agents like lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Octyl-substituted benzene derivatives.
Substitution: Nitrobenzene, sulfonated benzene, halogenated benzene derivatives.
Applications De Recherche Scientifique
Benzene, [(1-chlorooctyl)thio]- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzene, [(1-chlorooctyl)thio]- involves its interaction with various molecular targets. The thioether group can participate in nucleophilic and electrophilic reactions, while the benzene ring can undergo aromatic substitution reactions. These interactions can affect biological pathways and molecular functions, making the compound useful in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzene, [(1-chlorobutyl)thio]-
- Benzene, [(1-chlorohexyl)thio]-
- Benzene, [(1-chlorodecyl)thio]-
Uniqueness
Benzene, [(1-chlorooctyl)thio]- is unique due to the length of its chlorooctyl chain, which can influence its chemical reactivity and interactions. The specific chain length can affect the compound’s solubility, stability, and overall behavior in chemical and biological systems.
Propriétés
Numéro CAS |
59456-92-7 |
|---|---|
Formule moléculaire |
C14H21ClS |
Poids moléculaire |
256.8 g/mol |
Nom IUPAC |
1-chlorooctylsulfanylbenzene |
InChI |
InChI=1S/C14H21ClS/c1-2-3-4-5-9-12-14(15)16-13-10-7-6-8-11-13/h6-8,10-11,14H,2-5,9,12H2,1H3 |
Clé InChI |
YEILPKPSRMRQFY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(SC1=CC=CC=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Butyl-1-[2-(3,4-dimethoxyphenyl)ethyl]pyridin-1-ium bromide](/img/structure/B14600429.png)



![{1-Chloro-2-[(Z)-(1-chloro-1-phenylpropan-2-yl)-NNO-azoxy]propyl}benzene](/img/structure/B14600446.png)
![1,1'-[Propane-2,2-diyldi(4,1-phenylene)]dipyrrolidine](/img/structure/B14600452.png)




![Benzene, 1-methoxy-4-[[(4-methylphenyl)sulfonyl]methyl]-](/img/structure/B14600488.png)


![3-Benzylpyrido[3,2-e][1,2,4]triazine](/img/structure/B14600502.png)
